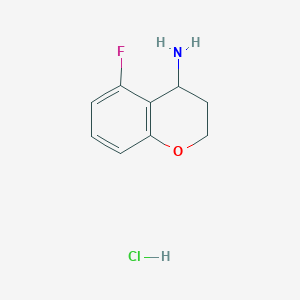

5-Fluorochroman-4-amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-fluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO.ClH/c10-6-2-1-3-8-9(6)7(11)4-5-12-8;/h1-3,7H,4-5,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMSVFJMVGBTPLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C(=CC=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Approaches for 5 Fluorochroman 4 Amine Hydrochloride

Established Chemical Synthesis Routes to Chroman-4-one Precursors

The chroman-4-one scaffold is a foundational structure in organic synthesis, serving as a versatile intermediate for a wide range of more complex molecules. Its synthesis has been approached through various established chemical routes. A classical and widely employed method is the intramolecular Friedel-Crafts acylation. This process typically involves the cyclization of a 3-phenoxypropanoic acid derivative using a strong acid, such as polyphosphoric acid (PPA) or methanesulfonic acid. nih.gov

More contemporary, metal-free approaches have also been developed, including cascade radical cyclization reactions. researchgate.net For instance, one method involves the reaction of 2-(allyloxy)arylaldehydes with oxamic acids to generate carbamoyl (B1232498) radicals, which then undergo a cascade cyclization to form amide-containing chroman-4-one structures. researchgate.net These modern methods often provide high functional group tolerance and represent efficient alternatives to traditional acid-catalyzed cyclizations. researchgate.net

The direct precursor, 5-Fluorochroman-4-one, is synthesized by applying established cyclization strategies to a fluorine-substituted starting material. A common and effective method is the intramolecular Friedel-Crafts cyclization of 3-(2-fluorophenoxy)propanoic acid. This reaction is typically promoted by a strong acid catalyst, which facilitates the electrophilic aromatic substitution to close the heterocyclic ring.

Michael Addition: Reaction of 2-fluorophenol (B130384) with acrylic acid or its ester equivalent to form the 3-(2-fluorophenoxy)propanoic acid intermediate.

Intramolecular Acylation: Cyclization of the resulting acid in the presence of a dehydrating acid catalyst like polyphosphoric acid to yield 5-Fluorochroman-4-one.

Reduction Strategies for Chroman-4-ones to Chroman-4-amines

The conversion of the keto group in 5-Fluorochroman-4-one to the desired amine functionality is a critical reductive step. This transformation can be accomplished through several robust methods, including direct catalytic hydrogenation and reductive amination protocols.

Catalytic hydrogenation represents a direct route for the reduction of the chroman-4-one. This method typically involves reacting the ketone with hydrogen gas (H₂) in the presence of a metal catalyst. Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel. The reaction is carried out in a suitable solvent, such as ethanol (B145695) or ethyl acetate, under pressure.

An alternative to using high-pressure hydrogen gas is Catalytic Transfer Hydrogenation (CTH) . In CTH, a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, is used in place of H₂ gas. mdpi.com This technique can offer milder reaction conditions and avoids the need for specialized high-pressure equipment. mdpi.com

Table 1: Comparison of Catalytic Hydrogenation Methods

| Method | Hydrogen Source | Typical Catalysts | Key Advantages |

| Direct Hydrogenation | Hydrogen Gas (H₂) | Pd/C, PtO₂, Raney Ni | High efficiency, clean workup |

| Transfer Hydrogenation | Alcohols (e.g., Isopropanol), Formic Acid | Ru- or Ir-based complexes, Hf-TUD-1 mdpi.com | Milder conditions, no H₂ gas required mdpi.com |

Reductive amination is a highly versatile and widely used method for synthesizing amines from ketones. purdue.edu This process involves two key stages: the initial reaction of the ketone with an amine source to form an imine or enamine intermediate, followed by the in-situ reduction of this intermediate to the final amine. purdue.edursc.org

For the synthesis of 5-Fluorochroman-4-amine (B3045098), 5-Fluorochroman-4-one is treated with an ammonia (B1221849) equivalent (e.g., ammonium (B1175870) acetate, ammonia in methanol) to form the corresponding imine. This intermediate is then reduced without isolation using a suitable reducing agent. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or borane (B79455) complexes like borane-ammonia (BH₃–NH₃). nih.gov The choice of reducing agent is critical; for example, NaBH₃CN is often preferred as it is selective for the imine over the ketone, preventing reduction of the starting material.

Table 2: Reagents for One-Pot Reductive Amination

| Component | Example Reagents | Function |

| Amine Source | Ammonia, Ammonium Acetate, Hydroxylamine | Reacts with the ketone to form an imine intermediate |

| Reducing Agent | NaBH₄, NaBH₃CN, BH₃–THF, BH₃–NH₃ nih.gov | Reduces the C=N bond of the imine to a C-N single bond |

| Solvent | Methanol, Ethanol, Tetrahydrofuran (B95107) (THF) | Solubilizes reactants and intermediates |

Stereoselective Synthesis of Enantiopure 5-Fluorochroman-4-amine Hydrochloride

Achieving enantiopurity is often essential for the biological application of chiral molecules like 5-Fluorochroman-4-amine. Stereoselective synthesis aims to produce a single enantiomer (either the (R) or (S) form) in high purity. This is most effectively achieved through asymmetric reduction techniques.

Chemoenzymatic methods offer a powerful and green approach to asymmetric synthesis. The asymmetric reduction of 5-Fluorochroman-4-one can be accomplished with high enantioselectivity using ketoreductase (KRED) enzymes. These enzymes, which belong to the dehydrogenase/reductase family, utilize a cofactor such as NADPH or NADH to stereoselectively deliver a hydride to the carbonyl group, producing the corresponding chiral chroman-4-ol in high enantiomeric excess (often >98% ee). This chiral alcohol can then be converted to the amine in subsequent steps with retention of stereochemistry.

A more advanced and efficient strategy is Dynamic Kinetic Resolution (DKR) . In a DKR process, the prochiral ketone starting material undergoes rapid racemization (interconversion between its enantiomers) under the reaction conditions. Simultaneously, a chiral catalyst or enzyme selectively reduces only one of the enantiomers. This continuous racemization of the substrate allows the entire starting material pool to be converted into a single enantiomer of the product, theoretically achieving a 100% yield instead of the 50% maximum of a standard kinetic resolution. This approach can be applied to chroman-4-ones using a combination of a KRED and a racemization catalyst to produce a single enantiomer of the chiral alcohol intermediate, which is then converted to the final enantiopure amine.

Table 3: Key Aspects of Chemoenzymatic Asymmetric Reduction

| Parameter | Description |

| Biocatalyst | Ketoreductase (KRED) enzymes |

| Cofactor | NAD(P)H (Nicotinamide adenine (B156593) dinucleotide phosphate) |

| Cofactor Recycling | A secondary system (e.g., glucose/glucose dehydrogenase) is used to regenerate the NAD(P)H cofactor, making the process cost-effective. |

| Reaction Conditions | Typically performed in aqueous buffer at controlled pH (6-8) and temperature (25-35°C). |

| Outcome | Highly enantiopure chiral alcohol intermediate, which is a precursor to the enantiopure amine. |

Chiral Resolution Techniques for Racemic Mixtures

To isolate the individual enantiomers from the racemic mixture of 5-Fluorochroman-4-amine, chiral resolution techniques are employed. This separation is crucial as different enantiomers of a chiral drug can exhibit distinct pharmacological activities. oxfordreference.com

One of the most established methods is diastereomeric salt formation . This involves reacting the racemic amine with a chiral resolving agent, such as a chiral acid like tartaric acid or camphorsulfonic acid. jst.go.jp This reaction creates a pair of diastereomeric salts with different solubilities, allowing one diastereomer to be crystallized and separated. The desired enantiomer is then recovered by removing the chiral auxiliary. jst.go.jp

Chiral chromatography offers a direct method for separating enantiomers. mdpi.com In this technique, the racemic mixture is passed through a column containing a chiral stationary phase (CSP). nih.gov The enantiomers interact differently with the CSP, leading to different retention times and their subsequent separation. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) with columns like those based on substituted cyclodextrins have proven effective for separating fluorinated chiral amines. mdpi.comwiley.com

Enzymatic kinetic resolution is a powerful chemoenzymatic approach. rsc.org This method utilizes the stereoselectivity of enzymes, such as lipases, to selectively acylate one enantiomer of the racemic amine. google.comresearchgate.net For example, an enzyme like Candida antarctica lipase (B570770) B (CALB) can catalyze the reaction between the amine and an acyl donor, preferentially forming an amide from one enantiomer. researchgate.net The resulting acylated enantiomer can then be separated from the unreacted enantiomer. The amide can subsequently be hydrolyzed, often with another enzyme like penicillin G acylase, to yield the pure amine enantiomer, making the process greener by avoiding harsh chemical conditions. rsc.orgrsc.org

Table 1: Comparison of Chiral Resolution Techniques

| Technique | Principle | Advantages | Common Reagents/Systems |

|---|---|---|---|

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility. | Scalable, well-established technique. | (+)-Tartaric acid, (-)-Mandelic acid, (1S)-(+)-10-Camphorsulfonic acid. |

| Chiral Chromatography (HPLC/GC) | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Direct separation, high purity, analytical and preparative scale. | Cyclodextrin-based CSPs, Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives). mdpi.com |

| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective reaction of one enantiomer. | High enantioselectivity, mild reaction conditions, green approach. | Lipases (Candida antarctica lipase B), Penicillin G Acylase, Acyl donors (e.g., ethyl acetate). rsc.orgresearchgate.net |

Enantioselective Amine Synthesis Methodologies

Instead of separating a racemic mixture, enantiomerically pure 5-Fluorochroman-4-amine can be synthesized directly using asymmetric methods. These approaches are often more efficient as they avoid discarding the unwanted enantiomer.

A leading strategy is the asymmetric hydrogenation of a prochiral imine . nih.gov In this method, the 5-Fluorochroman-4-one precursor is first converted to an N-substituted imine. This imine is then hydrogenated using a chiral catalyst, typically a transition metal complex (e.g., Iridium or Ruthenium) with a chiral ligand. acs.org The chiral catalyst guides the hydrogenation to produce one enantiomer of the amine in high excess.

Another powerful technique is asymmetric reductive amination . This method combines the formation of the imine and its reduction into a single, enantioselective step. researchgate.netthieme-connect.com A ketone, an amine source, and a reducing agent are reacted in the presence of a chiral catalyst, such as a chiral phosphoric acid or a metal-based catalyst, to directly yield the chiral primary amine. researchgate.netthieme-connect.com

Biocatalytic approaches , using enzymes like transaminases, are also gaining prominence for the enantioselective synthesis of chiral amines. Engineered transaminases can catalyze the transfer of an amino group from a donor molecule to the ketone precursor (5-Fluorochroman-4-one), producing the desired (R)- or (S)-amine with very high enantiomeric purity. rochester.edu

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is critical for maximizing the yield and purity of this compound. Key steps for optimization include the reductive amination and, if used, the chiral resolution or enantioselective synthesis.

For the reductive amination step, several factors are crucial:

Reducing Agent: The choice of reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation) affects selectivity and reaction conditions.

Temperature and Pressure: For catalytic hydrogenations, temperature and hydrogen pressure are key variables that need to be fine-tuned to achieve complete conversion without promoting side reactions.

pH: Controlling the pH is important, especially when using ammonium salts, to ensure the formation of the imine intermediate.

In enantioselective synthesis , the choice of catalyst and ligand is paramount. The enantiomeric excess (ee) of the product is highly dependent on the specific chiral ligand used in conjunction with the metal catalyst. acs.org Optimization involves screening different ligands and adjusting the catalyst loading, temperature, and pressure to achieve the best balance of reactivity and enantioselectivity.

Table 2: Representative Parameters for Optimization of Reductive Amination

| Parameter | Range/Options | Effect on Reaction |

|---|---|---|

| Catalyst (for catalytic hydrogenation) | Pd/C, PtO₂, Raney Nickel, Chiral Ru/Ir complexes | Determines reaction rate and, in asymmetric versions, enantioselectivity. |

| Reducing Agent (for stoichiometric) | NaBH₄, NaBH₃CN, H₂ (gas) | Affects reaction conditions and functional group tolerance. |

| Solvent | Methanol, Ethanol, Dichloromethane (B109758), Toluene | Influences solubility of reactants and stability of intermediates. |

| Temperature | 0 °C to 100 °C | Affects reaction rate and selectivity. Higher temperatures may lead to byproducts. |

| Pressure (for hydrogenation) | 1 atm to 100 atm | Higher pressure generally increases the rate of hydrogenation. |

| Amine Source | Ammonia (gas), NH₄OAc, NH₄Cl | The choice of amine source and its concentration can impact equilibrium and yield. |

Formation and Characterization of the Hydrochloride Salt

The final step in the preparation is the formation of the hydrochloride salt. Primary amines like 5-Fluorochroman-4-amine are often converted into their salt form to improve their stability, crystallinity, and water solubility. oxfordreference.com The hydrochloride salt is typically formed by reacting the free amine base with hydrochloric acid. oxfordreference.comgla.ac.uk

The formation process generally involves dissolving the purified 5-Fluorochroman-4-amine in a suitable organic solvent, such as diethyl ether, ethanol, or isopropanol. A solution of hydrogen chloride (HCl) in an organic solvent (e.g., ethereal HCl) or gaseous HCl is then added. rsc.orggoogle.com The ionic reaction between the basic amine and the acid is typically rapid, leading to the precipitation of the crystalline this compound salt. gla.ac.uk The solid salt is then isolated by filtration, washed with a cold solvent to remove any residual impurities, and dried.

Characterization of the resulting hydrochloride salt is essential to confirm its identity and purity. Standard analytical techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The formation of the ammonium salt (R-NH₃⁺) results in characteristic shifts in the signals of protons and carbons near the nitrogen atom.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The formation of the ammonium ion is indicated by the appearance of a broad and strong N-H stretching band, typically in the range of 2800-3200 cm⁻¹. spectroscopyonline.com

Mass Spectrometry (MS): This technique confirms the molecular weight of the cation (the protonated amine).

Elemental Analysis: Provides the percentage composition of elements (C, H, N, Cl, F), which can be compared with the calculated theoretical values to verify the empirical formula of the salt.

Chemical Reactivity and Derivatization of 5 Fluorochroman 4 Amine Hydrochloride

Modifications of the Amine Functional Group

The primary amine on the stereogenic C4 carbon is a versatile functional handle for a wide array of chemical transformations. It behaves as a potent nucleophile, enabling derivatization through acylation, alkylation, and the formation of various nitrogen-containing functional groups.

Acylation: The primary amine of 5-fluorochroman-4-amine (B3045098) readily undergoes acylation to form amide bonds. This is a fundamental transformation used to introduce a vast range of substituents. A common method is the Schotten-Baumann reaction, which involves treating the amine with an acyl chloride or anhydride (B1165640) in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct. acs.org This reaction is typically performed in aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at room temperature. researchgate.net

Alkylation: Direct N-alkylation can be achieved by reacting the amine with alkyl halides. This reaction can be challenging to control, often leading to mixtures of mono- and di-alkylated products, as well as overalkylation to form quaternary ammonium (B1175870) salts. To achieve selective mono-alkylation, reductive amination is a more effective strategy. This involves the condensation of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ using a mild reducing agent such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN).

Table 1: Representative Reagents for Acylation and Alkylation

| Transformation | Reagent Class | Specific Examples | Typical Conditions |

|---|---|---|---|

| Acylation | Acyl Halides | Acetyl chloride, Benzoyl chloride | Base (e.g., Et₃N, Pyridine), Aprotic Solvent (e.g., DCM) |

| Acid Anhydrides | Acetic anhydride, Boc anhydride | Aprotic Solvent (e.g., DCM, THF) | |

| Alkylation | Alkyl Halides | Methyl iodide, Benzyl bromide | Base (e.g., K₂CO₃), Polar Aprotic Solvent (e.g., DMF) |

Amide Formation: Beyond the use of acyl chlorides, amides are most commonly synthesized through the coupling of the amine with a carboxylic acid. This reaction requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group. A wide variety of peptide coupling reagents are available for this purpose, enabling the formation of the amide bond under mild conditions with high yields. libretexts.org These methods are central to medicinal chemistry and peptide synthesis.

Urea (B33335) Formation: The amine group can be converted into a urea functionality through several methods. The most direct approach is the reaction with an isocyanate. Alternatively, safer, and often more practical, phosgene (B1210022) equivalents like N,N'-carbonyldiimidazole (CDI) can be used. acs.org In this two-step, one-pot procedure, the amine first reacts with CDI to form a reactive carbamoyl-imidazole intermediate, which then reacts with a second amine to yield the final urea. acs.org Unsymmetrical ureas can be readily synthesized using this method. acs.orgnih.gov Another approach involves the Curtius rearrangement of an acyl azide (B81097), generated from a carboxylic acid, to form an isocyanate in situ, which is then trapped by the amine. nih.gov

Table 2: Common Reagents for Amide and Urea Synthesis

| Product | Reagent Type | Specific Examples | Key Features |

|---|---|---|---|

| Amide | Coupling Reagents | HATU, HOBt/EDC, PyBOP | High efficiency, mild conditions, suitable for complex molecules. acs.org |

| Urea | Isocyanates | Phenyl isocyanate, Methyl isocyanate | Direct reaction, forms urea bond. |

| Phosgene Equivalents | N,N'-Carbonyldiimidazole (CDI), Triphosgene | Safer alternatives to phosgene gas, versatile for unsymmetrical ureas. acs.org |

Reactions Involving the Chroman Ring System

The chroman ring system consists of a benzene (B151609) ring fused to a dihydropyran ring. The reactivity of the aromatic portion is influenced by the substituents: the activating ether oxygen and the deactivating, ortho-, para-directing fluorine atom.

Electrophilic aromatic substitution (EAS) introduces new substituents onto the benzene ring. wikipedia.orgmasterorganicchemistry.com The regiochemical outcome on the 5-fluorochroman system is controlled by the directing effects of the existing substituents. For these reactions, the C4-amine is typically protected as an amide (e.g., acetamide) to moderate its reactivity and prevent side reactions. libretexts.org

The key directing groups are:

The Alkoxy Group (Ring Ether Oxygen): This is a strongly activating, ortho-, para-directing group. It directs electrophiles to the C8 (ortho) and C6 (para) positions.

Both major directing influences converge to activate the C6 and C8 positions. Therefore, electrophilic substitution on the N-acylated 5-fluorochroman-4-amine is strongly predicted to yield a mixture of C6- and C8-substituted products. The exact ratio would be influenced by the steric bulk of the electrophile and the precise reaction conditions.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Products | Rationale |

|---|---|---|---|

| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | 6-Nitro and 8-Nitro derivatives | Strong directing effects from alkoxy and fluorine groups to C6 and C8. savemyexams.com |

| Halogenation | Br⁺ (from Br₂/FeBr₃) | 6-Bromo and 8-Bromo derivatives | Ortho-, para-directing nature of alkoxy and fluorine substituents. lumenlearning.com |

| Friedel-Crafts Acylation | R-C=O⁺ (from Acyl Chloride/AlCl₃) | 6-Acyl and 8-Acyl derivatives | Steric hindrance may favor substitution at the less hindered C6 position. |

The dihydropyran ring of the chroman scaffold is a cyclic ether and is generally stable under neutral, basic, and mild acidic conditions.

Ring-Opening: Cleavage of the ether bond (C-O) typically requires harsh conditions. Reaction with strong proton acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can lead to ring-opening. Lewis acids can also promote cleavage of the benzylic ether bond. More complex, selective ring-opening transformations have been developed for related chromone (B188151) systems, often utilizing transition metal catalysis, such as palladium-catalyzed processes that proceed via an initial addition to an activated part of the ring followed by rearrangement. acs.orgnih.gov

Ring-Expansion: Ring-expansion transformations of the chroman skeleton are not common and would require specific substrates designed to undergo skeletal rearrangements, such as those promoted by Lewis acids on epoxide-containing precursors. researchgate.net For the simple 5-fluorochroman-4-amine structure, ring-expansion is not a readily expected reaction pathway.

Synthesis of Conjugates and Chemically Tagged Probes (e.g., for protein degradation studies)

The primary amine of 5-Fluorochroman-4-amine makes it an excellent building block for the synthesis of chemical probes and conjugates, particularly for applications in chemical biology and drug discovery. researchgate.netresearchgate.net

In the context of targeted protein degradation, the amine serves as a key attachment point for linkers used in creating Proteolysis-Targeting Chimeras (PROTACs). organic-chemistry.orgnih.gov A PROTAC is a heterobifunctional molecule that typically consists of three components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that joins them. nih.gov

5-Fluorochroman-4-amine could function as a fragment or a core scaffold that binds to a protein of interest. Its primary amine is ideal for covalently attaching a linker, which is then connected to an E3 ligase ligand (e.g., derivatives of thalidomide (B1683933) or VHL ligands). The conjugation is most commonly achieved by forming a stable amide or urea bond, using the standard synthetic methods described in section 3.1.2. nih.govrsc.org

Similarly, the amine can be used to attach fluorescent dyes, biotin (B1667282) tags, or photo-affinity labels to create chemically tagged probes for target identification, imaging, or pull-down experiments. nih.govenamine.netucsd.edu

Table 4: Application in Bioconjugate Synthesis

| Conjugate Type | Role of 5-Fluorochroman-4-amine | Linkage Chemistry | Example Application |

|---|---|---|---|

| PROTAC | Target-binding scaffold | Amide or Urea bond formation at C4-amine | Targeted degradation of a specific protein. nih.gov |

| Fluorescent Probe | Core scaffold | Amide bond to an amine-reactive dye (e.g., NHS ester) | Cellular imaging and target engagement studies. ucsd.edu |

| Affinity Probe | Core scaffold | Amide bond to a biotin tag | Protein pull-down and identification from cell lysates. |

Development of Structurally Related Analogs (e.g., exploring different fluorination patterns or substituents)

The development of analogs of 5-Fluorochroman-4-amine hydrochloride involves modifications at various positions of the chroman ring system. These modifications include altering the fluorination pattern on the aromatic ring and introducing a diverse range of substituents to probe structure-activity relationships (SAR). The synthesis of these analogs typically begins with the corresponding substituted chroman-4-ones, which are then converted to the desired 4-amino derivatives.

The synthesis of key precursors, namely substituted chroman-4-ones, is a critical first step in generating a library of analogs. A general and efficient method for the synthesis of chroman-4-ones involves a base-mediated aldol (B89426) condensation of an appropriate 2'-hydroxyacetophenone (B8834) with an aldehyde, often facilitated by microwave irradiation. nih.gov This methodology allows for the introduction of various substituents at different positions of the chroman-4-one scaffold.

For instance, the synthesis of a 7-fluoro analog precursor, 7-fluoro-2-pentylchroman-4-one, has been reported starting from 4'-fluoro-2'-hydroxyacetophenone (B74785) and hexanal. nih.gov Similarly, other substituted chroman-4-ones can be prepared, which then serve as versatile intermediates for a range of fluorinated chroman-4-amine (B2768764) analogs. The subsequent conversion of these chroman-4-ones to the corresponding 4-amines can be achieved through methods such as reductive amination or a multi-step sequence involving reduction to the alcohol, followed by azide substitution and subsequent reduction.

The following table summarizes the synthesis of various substituted chroman-4-one precursors, highlighting the diversity of substitution patterns that can be achieved.

| Precursor Compound | Starting Materials | Key Reagents | Reference |

| 7-Fluoro-2-pentylchroman-4-one | 4'-Fluoro-2'-hydroxyacetophenone, Hexanal | Diisopropylamine (DIPA) | nih.gov |

| 8-Bromo-2-pentylchroman-4-one | 3'-Bromo-2'-hydroxyacetophenone, Hexanal | DIPA | nih.gov |

| 6,8-Dibromo-2-pentylchroman-4-one | 3',5'-Dibromo-2'-hydroxyacetophenone, Hexanal | DIPA | bldpharm.com |

| 7-Methoxy-2-pentylchroman-4-one | 2'-Hydroxy-4'-methoxyacetophenone, Hexanal | DIPA | nih.gov |

The position and number of fluorine atoms on the aromatic ring of the chroman-4-amine scaffold can significantly influence the compound's biological activity. Medicinal chemistry campaigns often explore mono-, di-, and tri-fluorinated analogs to fine-tune the electronic properties and metabolic stability of the molecule.

While specific derivatization of 5-Fluorochroman-4-amine is not extensively detailed in the provided search results, the existence of related fluorinated analogs in chemical supplier databases points towards research in this area. For example, 5-Fluoro-7-methylchroman-4-amine is a commercially available analog, indicating that methodologies exist for the synthesis of 5-fluorinated chromans with additional substituents on the aromatic ring. bldpharm.com

The synthesis of such analogs would likely follow a similar path, starting with the appropriately substituted fluorinated 2'-hydroxyacetophenone. For 5-Fluoro-7-methylchroman-4-amine, the synthesis would commence with 2'-hydroxy-5-fluoro-3-methylacetophenone.

Beyond altering the fluorination pattern, the introduction of other substituents on the chroman ring is a common strategy to explore the chemical space and optimize for desired properties. These substituents can modulate lipophilicity, hydrogen bonding capacity, and steric interactions with biological targets.

Research on related chroman-4-one derivatives has shown that a wide variety of substituents can be incorporated at the 6- and 8-positions, including bromo, chloro, and methoxy (B1213986) groups. nih.govbldpharm.com These substituted chroman-4-ones are valuable precursors for the synthesis of a diverse library of chroman-4-amine analogs.

The following table provides examples of structurally related chroman-4-amine analogs with different fluorination patterns and substituents, underscoring the chemical tractability of this scaffold for analog development.

| Compound Name | Chemical Structure | Key Features | Reference |

| This compound | Fluorine at C5 | ||

| 5-Fluoro-7-methylchroman-4-amine | Fluorine at C5, Methyl at C7 | bldpharm.com | |

| 6,8-Dibromo-2-pentylchroman-4-one (precursor) | Dibromo substitution, Alkyl chain at C2 | bldpharm.com | |

| 7-Fluoro-2-pentylchroman-4-one (precursor) | Fluorine at C7, Alkyl chain at C2 | nih.gov |

Molecular and Cellular Pharmacology of 5 Fluorochroman 4 Amine Hydrochloride

Receptor Binding and Ligand Affinity Studies

The interaction of a compound with various receptors is a critical determinant of its pharmacological profile. Based on the structural characteristics of 5-Fluorochroman-4-amine (B3045098) hydrochloride, its potential interactions with GABAA and other neurotransmitter receptors can be inferred from studies on analogous compounds.

The GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system, is a key target for many neuroactive drugs. These receptors are pentameric structures composed of various subunits (α, β, γ, δ, ε, π, θ), with the specific subunit composition determining the receptor's pharmacological properties. nih.gov The chroman-4-amine (B2768764) scaffold is a known modulator of GABAA receptor activity. While direct studies on 5-Fluorochroman-4-amine hydrochloride are unavailable, research on related compounds, such as 6-fluorochroman-4-ylamine, suggests a potential for GABAA receptor interaction.

For instance, studies on other heterocyclic compounds have demonstrated significant GABAA receptor subtype selectivity. One such study on a series of pyrazoloquinolinones and pyrazolopyridinones identified compounds with remarkable functional selectivity for the α6β3γ2 receptor subtype. nih.gov Notably, a compound designated as 'compound 6' in the study exhibited potent and selective modulation of α6-containing GABAA receptors. nih.gov This compound significantly stimulated GABA-induced currents at α6β3γ2 receptors at nanomolar concentrations, while having minimal effects on other receptor subtypes. nih.gov This highlights the principle that specific substitutions on a core scaffold can confer high subtype selectivity.

The fluorine atom at the 5-position of the chroman ring in this compound could play a crucial role in determining its binding affinity and selectivity for different GABAA receptor subtypes. The electronegativity and size of the fluorine atom can influence the electrostatic and steric interactions within the receptor's binding pocket, potentially favoring binding to specific subunit interfaces.

Table 1: Hypothetical GABAA Receptor Subtype Selectivity Profile for this compound (Informed by Analogous Compounds)

| Receptor Subtype | Predicted Affinity | Rationale |

| α1β2γ2 | Moderate | Common benzodiazepine (B76468) binding site; potential for interaction. |

| α2β3γ2 | Moderate to High | Subtype involved in anxiolysis; potential target for chroman amines. |

| α3β3γ2 | Moderate to High | Subtype involved in anxiolysis; potential target for chroman amines. |

| α5β3γ2 | Low to Moderate | Associated with cognition; selectivity against this subtype is often sought. |

| α6β3γ2 | Potentially High | Analogy with selective modulators suggests the possibility of α6 preference. nih.gov |

This table is illustrative and based on inferences from related compounds. Experimental verification is required.

The arylpiperazine moiety, which shares structural similarities with the substituted amine portion of this compound, is a well-known pharmacophore for serotonin (B10506) 5-HT1A receptor ligands. nih.gov The 5-HT1A receptor is a G protein-coupled receptor involved in the modulation of mood, anxiety, and cognition. wikipedia.org

Arylpiperazine derivatives have been extensively studied, revealing that the nature of the aryl group and the linker to the piperazine (B1678402) ring are critical for affinity and efficacy at 5-HT1A receptors. nih.govnih.govacs.org For example, compounds with a phenyl or naphthyl group directly attached to the piperazine ring often exhibit high affinity for 5-HT1A receptors. acs.org The substitution pattern on the aromatic ring can further modulate this affinity and selectivity against other serotonin receptor subtypes. acs.org

Given these established structure-activity relationships, it is plausible that this compound could exhibit affinity for 5-HT1A receptors. The fluorinated chroman ring system would represent a novel "aryl" component in this context. The fluorine atom's electron-withdrawing nature could influence the electronic properties of the aromatic ring, potentially affecting its interaction with key residues in the 5-HT1A receptor binding site.

Table 2: Potential Cross-Reactivity Profile for this compound

| Receptor Target | Predicted Interaction | Rationale |

| 5-HT1A | Possible Agonist/Antagonist | Structural similarity to arylpiperazine 5-HT1A ligands. nih.govnih.govacs.org |

| Dopamine D2 | Low | Less common for this scaffold, but cross-reactivity is possible. |

| Adrenergic Receptors | Low | Not a primary predicted target based on the core structure. |

This table is speculative and requires experimental validation through radioligand binding assays.

Enzyme Inhibition and Activation Profiling

Beyond receptor interactions, small molecules can exert their effects by modulating the activity of enzymes. The chroman scaffold is present in various natural and synthetic compounds with enzyme-inhibiting properties.

Janus Kinase 3 (JAK3): Selective inhibition of JAK3 is a therapeutic strategy for autoimmune diseases like rheumatoid arthritis. nih.gov The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are crucial for cytokine signaling. nih.gov A key feature of JAK3 that distinguishes it from other family members is the presence of a unique cysteine residue (Cys909) in its active site. nih.govresearchgate.net This has enabled the development of covalent inhibitors that specifically target this residue, leading to high selectivity. researchgate.netmdpi.com While direct evidence for chroman derivatives as JAK3 inhibitors is nascent, the potential for designing such inhibitors exists. A molecule like this compound could be theoretically modified to incorporate a reactive group (a "warhead") capable of forming a covalent bond with Cys909, thus acting as a selective JAK3 inhibitor. mdpi.com

Catalase-Peroxidase (KatG): KatG is a mycobacterial enzyme responsible for activating the anti-tubercular prodrug isoniazid (B1672263). nih.gov Mutations in the katG gene can lead to isoniazid resistance by impairing this activation. nih.gov While there is no direct reported activity of chroman derivatives on KatG, this example illustrates a mechanism of enzyme interaction relevant to infectious diseases. The study of how different compounds interact with and are metabolized by bacterial enzymes is a critical area of drug discovery.

Mechanisms of Action at the Molecular Level

The overarching mechanism of action of a compound is a culmination of its receptor and enzyme interactions. For this compound, a primary predicted mechanism would be the modulation of GABAergic signaling.

Based on the expected interaction with GABAA receptors, this compound could act as a positive allosteric modulator. This would mean that it binds to a site on the receptor distinct from the GABA binding site and enhances the effect of GABA. mdpi.com This potentiation of GABA's inhibitory effect would lead to an increased influx of chloride ions upon receptor activation, resulting in hyperpolarization of the neuron and a decrease in its excitability. nih.gov The modulation of GABAergic transmission can also occur through presynaptic mechanisms, affecting the release of GABA. nih.govnih.gov

Cellular Assays for Biological Activity

To experimentally determine the biological activity of a compound like this compound, a variety of cellular assays would be employed. These assays can provide quantitative data on the compound's effects on cellular processes. nih.gov

Reporter Gene Assays: These assays are commonly used to screen for modulators of specific signaling pathways. nih.gov For example, a cell line could be engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to GABAA receptor activation. An increase in luciferase activity in the presence of the compound would indicate positive modulation of the receptor. nih.gov

Immunohistochemistry-Based Assays: These techniques allow for the visualization and quantification of protein expression and localization within cells. nih.gov For instance, one could assess changes in the expression or phosphorylation status of proteins involved in the JAK-STAT signaling pathway in response to treatment with the compound.

Cell Viability and Proliferation Assays: Assays such as MTT or those measuring ATP levels can determine the compound's effect on cell health and growth. These are crucial for identifying potential cytotoxic effects.

Electrophysiological Assays: Techniques like two-electrode voltage clamp in Xenopus oocytes expressing specific GABAA receptor subtypes can directly measure the compound's effect on ion channel function, providing detailed information on its potency and efficacy as a modulator. nih.gov

Table 3: Relevant Cellular Assays for this compound

| Assay Type | Purpose | Example Application |

| Reporter Gene Assay | Quantify receptor activation | Luciferase assay in cells expressing specific GABAA receptor subtypes. nih.gov |

| High-Content Screening | Phenotypic screening | Automated microscopy to assess changes in cell morphology or protein localization. nih.gov |

| Electrophysiology | Measure ion channel function | Two-electrode voltage clamp to determine modulation of GABA-induced currents. nih.gov |

| Enzyme Activity Assay | Determine enzyme inhibition | In vitro kinase assays to measure inhibition of JAK3. |

Antimycobacterial Activity in in vitro Models

Direct studies on the antimycobacterial effects of this compound are not presently documented. However, the broader class of chromanone-related structures has shown some promise. For instance, homoisoflavanones, which feature a chroman-4-one core, have been investigated for their antimycobacterial properties. researchgate.net One review highlights a homoisoflavanone derivative that exhibited antimycobacterial activity. researchgate.net

Furthermore, research on other heterocyclic compounds provides insight into the potential for antimycobacterial action. For example, a series of 4H-chromen-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives were synthesized and screened for their in vitro activity against Mycobacterium tuberculosis H37Rv. capes.gov.br Several of these compounds demonstrated notable potency, with some exceeding the efficacy of standard drugs like Ethambutol and Ciprofloxacin. capes.gov.br While these compounds are structurally distinct from this compound, these findings suggest that the chroman scaffold could be a viable starting point for the development of new antimycobacterial agents.

Antiproliferative and Cytotoxicity Studies in Cell Lines

Although specific data on the antiproliferative and cytotoxic effects of this compound are limited, the chromone (B188151) and chroman scaffolds are known to be present in compounds with significant anticancer properties. For instance, various chromone derivatives have been synthesized and evaluated for their antiproliferative activities against a range of cancer cell lines. nih.govnih.gov One study reported that furoxan derivatives of chromone exhibited potent antiproliferative activity against five cancer cell lines, including HepG2, MCF-7, HCT-116, B16, and K562. nih.gov

Similarly, studies on 4-amino substituted heterocyclic compounds have demonstrated cytotoxic effects. For example, a series of 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were tested for their antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines, with some derivatives showing significant inhibitory effects. nih.gov Another study on 4-aminoquinoline (B48711) derivatives also revealed their potential as anticancer agents, with notable activity against human breast tumor cell lines.

These findings, while not directly pertaining to this compound, underscore the potential for compounds containing a chroman or 4-amino moiety to exhibit antiproliferative and cytotoxic activities. Further research is necessary to determine if this compound itself possesses such properties.

Anti-inflammatory and Antiviral Activity (as seen for chroman derivatives)

The chroman scaffold is a core component of many compounds with demonstrated anti-inflammatory and antiviral properties.

Anti-inflammatory Activity:

Several studies have highlighted the anti-inflammatory potential of chroman derivatives. A series of novel chroman derivatives, including acyclic amidochromans and chromanyl esters, were screened for their ability to inhibit the TNF-α-induced expression of ICAM-1 on human endothelial cells, a key process in inflammation. rsc.orgresearchgate.net One compound, N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide, was identified as a particularly potent inhibitor. rsc.org Structure-activity relationship studies revealed that for amidochromans, the length and branching of the amide side chain, as well as substituents on the phenyl ring, significantly influence their inhibitory activity. rsc.org Other research on 2-phenyl-4H-chromen-4-one derivatives also demonstrated their ability to inhibit nitric oxide (NO) production in LPS-stimulated RAW264.7 cells, with one compound showing significant suppression of pro-inflammatory cytokines like IL-6 and TNF-α. nih.gov Another study on 4-ferrocenylchroman-2-one derivatives also showed potent inhibition of NO, IL-6, and TNF-α production in macrophages. nih.gov

Antiviral Activity:

The antiviral potential of chroman and chromone derivatives has also been explored. One study focused on 2-(3-amino-4-piperazinylphenyl)chromone derivatives, which exhibited specific antiviral activity against the SARS-CoV. nih.gov The introduction of a 2-pyridinylpiperazine functionality to the chromone scaffold was found to be particularly effective, suggesting its importance as a pharmacophore. nih.gov

These findings collectively suggest that the chroman moiety is a promising scaffold for the development of both anti-inflammatory and antiviral agents.

Studies on Stereoisomeric Differences in Biological Activity

The stereochemistry of a molecule can play a critical role in its biological activity. While specific studies on the stereoisomeric differences of this compound are not available, research on other chiral compounds highlights the importance of this aspect.

For example, a study on the isomers of 3-Br-acivicin, a nature-inspired compound, revealed significant differences in their antimalarial activity. nih.gov The natural (5S, αS) isomers were consistently the most potent, suggesting that stereochemistry is crucial for biological action, potentially due to stereoselective uptake by cells. nih.gov

Another study on stereoisomeric diamino and monoamino pregnene alkaloids demonstrated that their amoebicidal activity was highly dependent on their stereochemical configuration. ias.ac.inresearchgate.net The natural stereoisomer, kurchamine (3β,20α-diamino-pregn-5-ene), was found to be the most effective. researchgate.net These examples underscore the general principle in medicinal chemistry that different stereoisomers of a chiral drug can have distinct pharmacological profiles. Given that this compound possesses a chiral center at the 4-position of the chroman ring, it is highly probable that its enantiomers would exhibit different biological activities. Further investigation into the synthesis and biological evaluation of the individual enantiomers is warranted.

Preclinical Pharmacological Investigations of 5 Fluorochroman 4 Amine Hydrochloride in Non Human Models

In vivo Studies in Disease Models (e.g., cognitive deficits in Alzheimer's models, informed by 6-fluoro analog studies)

Direct in vivo studies on 5-Fluorochroman-4-amine (B3045098) hydrochloride in disease models are not currently documented in scientific literature. However, the structural similarity to other chroman derivatives that have been investigated for neurological and other conditions suggests potential areas of research.

For instance, the 6-fluoro analog, specifically (2S,4S)-2-aminoformyl-6-fluoro-spiro[chroman-4,4-imidazolidine]-2,5-dione, known as Fidarestat, has been studied for its role as an aldose reductase inhibitor. While not directly a model for cognitive deficits in Alzheimer's disease, its development points to the therapeutic potential of the 6-fluorochroman (B116937) scaffold. researchgate.net

Furthermore, the chroman-4-one scaffold, a core component of 5-Fluorochroman-4-amine hydrochloride, is recognized for its presence in compounds with a wide range of biological activities, including anti-inflammatory and antioxidant properties, which are relevant to neurodegenerative diseases like Alzheimer's. nih.gov The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance properties such as metabolic stability and target affinity, which could be advantageous in developing treatments for complex diseases. acs.orgnih.govmdpi.com

Studies on various chroman-4-one derivatives have shown potential in modulating pathways relevant to cancer and inflammation, suggesting that a fluorinated amine derivative could be rationally designed for a number of therapeutic applications. acs.orgresearchgate.net The exploration of such a compound in established animal models of cognitive impairment, such as those induced by scopolamine (B1681570) or amyloid-beta, would be a logical step in its preclinical development. biorxiv.org

Preclinical Pharmacokinetic and Metabolic Characterization

Specific pharmacokinetic and metabolic data for this compound are not available. The following subsections are based on general principles of fluorinated compounds and related chroman structures.

The introduction of a fluorine atom into a molecule can significantly alter its pharmacokinetic properties. nih.govmdpi.com Fluorine's high electronegativity can influence a molecule's lipophilicity, membrane permeability, and binding to plasma proteins, all of which affect its absorption and distribution. The position of the fluorine atom on the chroman ring would be a critical determinant of these effects.

In silico and preliminary in vitro assessments would be necessary to predict the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Table 1: Predicted Physicochemical Properties Influencing Pharmacokinetics

| Property | Predicted Influence of 5-Fluoro Substitution | Rationale |

| Lipophilicity (LogP) | Moderate to High | The fluorine atom can increase lipophilicity, potentially enhancing membrane permeability. |

| Aqueous Solubility | Potentially Decreased | Increased lipophilicity may lead to lower solubility in aqueous media. |

| Plasma Protein Binding | Likely High | Many fluorinated drugs exhibit significant binding to plasma proteins like albumin. mdpi.com |

| Blood-Brain Barrier Permeability | Potentially Enhanced | Increased lipophilicity can facilitate passage across the blood-brain barrier, which would be crucial for CNS applications. |

This table is predictive and not based on experimental data for this compound.

The metabolic fate of this compound has not been elucidated. The presence of the fluorine atom is expected to influence its metabolism significantly. Carbon-fluorine bonds are generally stable and less susceptible to metabolic cleavage by cytochrome P450 (CYP) enzymes. nih.govmdpi.com This can lead to a longer half-life and altered metabolite profiles compared to non-fluorinated analogs.

Potential metabolic pathways could include:

N-deamination of the amine group.

Hydroxylation at various positions on the chroman ring, although the fluorine atom might block metabolism at adjacent positions.

Glucuronidation or sulfation of the amine or any hydroxylated metabolites.

Identifying the specific CYP isozymes responsible for its metabolism would be a critical step in preclinical development to anticipate potential drug-drug interactions.

Analysis of Efficacy in Relevant Animal Models (e.g., for cognitive enhancement or anti-infective applications)

There is no direct evidence for the efficacy of this compound in animal models for either cognitive enhancement or anti-infective applications. However, the broader class of chroman-4-ones has shown promise in these areas.

For cognitive enhancement , the anti-inflammatory and antioxidant properties of some chromanones could be beneficial in models of neuroinflammation-induced cognitive decline. nih.govnih.gov The potential for blood-brain barrier penetration due to the fluoro-substitution makes it a candidate for investigation in models of Alzheimer's disease or other neurodegenerative conditions. biorxiv.org

For anti-infective applications , various substituted chroman-4-ones have demonstrated antibacterial and antifungal activities. mdpi.com The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The efficacy of this compound would need to be systematically evaluated against a panel of relevant pathogens.

Table 2: Potential Preclinical Efficacy Models

| Therapeutic Area | Animal Model | Potential Endpoints | Rationale based on Related Compounds |

| Cognitive Enhancement | Scopolamine-induced amnesia in rodents | Morris water maze performance, novel object recognition | Chroman derivatives have shown neuroprotective potential. biorxiv.org |

| Amyloid-beta infusion models in rodents | Plaque load reduction, inflammatory markers | Anti-inflammatory properties of chroman-4-ones. nih.gov | |

| Anti-infective | Murine model of bacterial sepsis | Survival rates, bacterial load in organs | Broad-spectrum activity of some chroman-4-ones. mdpi.com |

| Fungal infection models in immunocompromised mice | Fungal burden in tissues, survival rates | Antifungal potential of chroman derivatives. mdpi.com |

This table represents potential avenues for research and is not based on demonstrated efficacy for this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Critical Pharmacophoric Elements within the Chroman-4-amine (B2768764) Scaffold

The chroman scaffold, a fusion of a benzene (B151609) ring and a dihydropyran ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This core structure serves as a rigid framework for the spatial orientation of various functional groups. For the chroman-4-amine class of compounds, several elements are considered critical for biological activity.

The fundamental pharmacophore consists of:

The Chroman Ring System: This bicyclic structure, comprising a fused benzene and dihydropyran ring, provides a constrained conformation that is crucial for binding to biological targets. nih.gov The oxygen atom within the dihydropyran ring can act as a hydrogen bond acceptor, contributing to ligand-receptor interactions.

The Aromatic Ring: The benzene portion of the scaffold allows for various substitutions that can modulate the electronic properties, lipophilicity, and metabolic stability of the molecule. It can also engage in π-π stacking or hydrophobic interactions with target proteins.

The Amine Group at Position 4: The primary amine at the C4 position is a key functional group. It is basic and exists as a protonated ammonium (B1175870) cation at physiological pH, as indicated by its hydrochloride salt form. This positive charge allows for strong ionic interactions and hydrogen bonding with negatively charged amino acid residues (e.g., aspartate, glutamate) in a receptor or enzyme active site. The presence and nature of this amine are often critical determinants of activity. nih.gov In related chroman-4-one structures, the carbonyl group at this position is essential for certain activities, highlighting the importance of the functionality at C4. libretexts.org Replacing the carbonyl with an amine fundamentally changes the interaction profile from a hydrogen bond acceptor to a hydrogen bond donor and an ionic interactor.

Extensive research on related chroman-4-one analogs has shown that modifications at various positions on the scaffold can yield potent and selective compounds for a range of biological targets. nih.gov The conversion to a chroman-4-amine retains the core scaffold while introducing a key basic center, directing the compound towards different target classes.

Influence of Fluorine Position and Substituent Effects on Biological Activity and Selectivity

The introduction of fluorine into pharmaceutical compounds is a widely used strategy in medicinal chemistry to enhance drug-like properties. While specific studies on 5-Fluorochroman-4-amine (B3045098) hydrochloride are limited, the effects of fluorination are well-documented and can be extrapolated.

Modulation of Physicochemical Properties: A fluorine atom, particularly on the aromatic ring, can significantly alter the molecule's electronic properties due to its high electronegativity. A fluorine at the 5-position would exert a strong inductive electron-withdrawing effect, which can lower the pKa of the amine at the 4-position. This change in basicity can influence the strength of ionic interactions with the biological target.

Enhanced Metabolic Stability: Fluorine substitution at a metabolically labile position can block cytochrome P450-mediated oxidation, thereby increasing the metabolic stability and half-life of the compound.

Increased Binding Affinity: Fluorine can participate in favorable intermolecular interactions, including hydrogen bonds (with C-F as a weak acceptor) and dipole-dipole interactions, potentially enhancing binding affinity to the target protein.

Studies on related fluorinated chromen-4-ones have demonstrated that the presence and position of fluorine atoms can have a manifest effect on biological activities, such as antiviral effects. acs.org Similarly, in other scaffolds, the position of a halogen substituent (fluorine or chlorine) has been shown to significantly impact both bioactivity and selectivity. researchgate.net For instance, para-substituted compounds often exhibit different activity profiles compared to ortho-substituted analogs. researchgate.net In the case of 5-Fluorochroman-4-amine, the fluorine is ortho to the pyran ring fusion, a position that would uniquely influence the electronic environment of the heterocyclic ring.

Stereochemical Contributions to Ligand-Receptor Interactions and Efficacy

The carbon at position 4 of the chroman-4-amine scaffold is a chiral center. Therefore, 5-Fluorochroman-4-amine hydrochloride can exist as two enantiomers: (R)-5-Fluorochroman-4-amine and (S)-5-Fluorochroman-4-amine.

Stereochemistry is paramount in determining the efficacy and selectivity of chiral drugs. The three-dimensional arrangement of the amine group and the fluorine-substituted benzene ring relative to the dihydropyran ring will dictate how the molecule interacts with its biological target, which is typically also chiral (e.g., enzymes, receptors).

Differential Binding: One enantiomer will likely exhibit a higher affinity for the target's binding site than the other. This is because one enantiomer will achieve a more optimal geometric and electronic complementarity with the binding pocket, maximizing favorable interactions (e.g., hydrogen bonds, ionic bonds, hydrophobic interactions).

Efficacy and Selectivity: The enantiomer with the better fit (the eutomer) will typically display higher potency. The other enantiomer (the distomer) may be less active, inactive, or even contribute to off-target effects.

Conformational Stability: The stereochemistry at C4 can influence the conformational preference of the dihydropyran ring. This, in turn, affects the spatial orientation of the crucial amine group.

Initial structure-activity relationship studies on related spirocyclic chromanes have highlighted the importance of stereogenic centers for their biological activity. nih.gov While specific data for the enantiomers of this compound is not available in the provided search results, it is a fundamental principle of medicinal chemistry that the biological activity of its enantiomers would need to be evaluated independently.

Systematic Exploration of Substitutions on the Amine Moiety

The primary amine at the C4 position is a prime target for chemical modification to explore the structure-activity relationship and optimize activity. Systematic substitution allows for the fine-tuning of properties such as lipophilicity, basicity, and the ability to form hydrogen bonds.

Studies on related chroman-4-amine derivatives have explored such modifications:

N-Alkylation and N-Propargylation: A study on gem-dimethylchroman-4-amines involved the synthesis of various N-substituted derivatives via reductive amination. nih.gov The unsubstituted primary amine (4a) showed moderate inhibitory activity against butyrylcholinesterase (BuChE), while certain substitutions led to changes in potency. nih.gov The preparation of N-propargyl derivatives was also explored for potential monoamine oxidase (MAO) inhibition. nih.gov

Formation of Secondary and Tertiary Amines: Replacing one or both hydrogens of the primary amine with alkyl or aryl groups can have significant effects. These changes alter the steric bulk around the nitrogen and its hydrogen bonding capacity (a primary amine can donate two hydrogen bonds, a secondary one, and a tertiary none).

Incorporation into Rings: The amine can be part of a heterocyclic ring (e.g., piperidine, morpholine), which can constrain the conformation and introduce new interaction possibilities.

The table below summarizes findings from a study on related gem-dimethylchroman-4-amine derivatives and their inhibitory effect on equine BuChE, demonstrating the impact of substitutions on the chroman ring itself, which informs the general SAR of the scaffold.

| Compound | R1 (Position 8) | R2 (Position 6) | IC50 (µM) for eqBuChE |

| 4a | H | H | 38 |

| 4b | OMe | H | 7.6 |

| 4e | H | Me | 52 |

| Data sourced from a study on gem-dimethylchroman-4-amines. nih.gov |

This data illustrates that even substitutions on the aromatic part of the scaffold, such as an electron-donating methoxy (B1213986) group at position 8 (4b), can dramatically increase potency compared to the unsubstituted (4a) or methyl-substituted (4e) analogs. nih.gov Such findings are crucial for guiding the synthesis of new, more active compounds.

Correlation of Structural Modifications with in vitro and Preclinical in vivo Activity

The ultimate goal of SAR and SPR studies is to establish a clear correlation between specific structural modifications and measurable biological activity. This involves testing the synthesized analogs in a battery of in vitro assays (e.g., enzyme inhibition, receptor binding, cell-based assays) and, for promising candidates, in preclinical in vivo models.

For the broader class of chroman derivatives, numerous studies have linked structural changes to activity:

Anticholinesterase Activity: As shown in the table above, substitutions on the chroman ring of chroman-4-amines directly correlate with in vitro BuChE inhibition. nih.gov The 8-methoxy derivative 4b was over four times more potent than the unsubstituted analog 4a . nih.gov

BACE-1 Inhibition: In the development of inhibitors for β-secretase (BACE-1), a key target in Alzheimer's disease, SAR analysis of chroman-based scaffolds revealed that introducing meta-substituted aryl groups at the 6-position of the chroman ring significantly improved potency. acs.org This was attributed to an enhanced fit in the S3 pocket of the enzyme. acs.org

Antimicrobial and Anticancer Activity: Studies on various chromene derivatives (a related scaffold) have demonstrated a clear link between substitution patterns and in vitro antimicrobial and antiproliferative activity. nih.gov For example, specific substitutions on a 4-aryl-4H-chromene scaffold resulted in compounds with low micromolar IC50 values against cancer cell lines. nih.gov

The table below presents in vitro activity data for a series of chromene derivatives against various microbes, showcasing how structural modifications influence the minimum inhibitory concentration (MIC).

| Compound | R | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | S. aureus MIC (µg/mL) | C. albicans MIC (µg/mL) |

| 13e | 4-Cl | 0.007 | 0.007 | 0.015 | 0.007 |

| 13i | 4-F | 0.015 | 0.007 | 0.007 | 0.015 |

| 4b | 4-CH3 | 0.007 | 0.015 | 0.007 | 0.015 |

| 4c | 4-OCH3 | 0.007 | 0.015 | 0.007 | 0.015 |

| Data sourced from a study on chromene derivatives. nih.gov |

This data demonstrates that substitutions on an appended phenyl ring, including halogens like chloro (13e) and fluoro (13i), lead to highly potent compounds with MIC values in the low µg/mL range. nih.gov While this data is for a different but related scaffold, it exemplifies the process of correlating structural changes with in vitro potency. For this compound, a similar systematic approach would be necessary to map its specific SAR and progress towards preclinical in vivo evaluation.

Computational Chemistry and Molecular Modeling of 5 Fluorochroman 4 Amine Hydrochloride

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. nih.gov For 5-Fluorochroman-4-amine (B3045098) hydrochloride, docking simulations are essential to identify potential biological targets and to understand the molecular basis of its interactions.

Docking studies on related chroman and chromone (B188151) derivatives have been performed against a variety of targets. These studies provide a framework for how 5-Fluorochroman-4-amine hydrochloride might be investigated. The general workflow involves preparing the 3D structure of the ligand and the target receptor, defining a binding site (or "grid box"), and using a search algorithm to explore possible binding poses. nih.gov A scoring function then estimates the binding free energy for each pose, with more negative values indicating stronger affinity.

Key interactions typically observed for this class of compounds include:

Hydrogen Bonding: The amine group and the heterocyclic oxygen are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: The aromatic ring of the chroman scaffold can form hydrophobic and π-π stacking interactions with nonpolar residues in the binding pocket.

Halogen Bonding: The fluorine atom at the 5-position can participate in specific interactions, such as halogen bonds or dipole-dipole interactions, which can enhance binding affinity and selectivity. fu-berlin.de

A hypothetical docking study of this compound would likely reveal specific interactions with key amino acid residues in a target's active site. For example, docking against a kinase target might show hydrogen bonds with backbone atoms in the hinge region and interactions with the catalytic lysine. The fluorine atom's role would be of particular interest, as its high electronegativity can modulate the local electronic environment and influence interactions with the protein and surrounding water molecules. fu-berlin.de

Quantitative Structure-Activity Relationship (QSAR) Analysis (informed by related benzimidazole (B57391) derivatives)

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the chemical structure of a series of compounds with their biological activity. scirp.org While specific QSAR studies on this compound are not publicly available, the methodology can be understood from studies on related heterocyclic compounds, such as benzimidazole derivatives. scirp.orgchem-soc.sicore.ac.ukacs.org

A QSAR study on a series of novel analogs of this compound would involve these steps:

Dataset Preparation: A series of analogs would be synthesized with variations at different positions of the chroman scaffold. Their biological activity against a specific target would be measured experimentally (e.g., IC₅₀ values).

Descriptor Calculation: For each analog, a wide range of molecular descriptors would be calculated. These can be categorized as physicochemical (e.g., LogP for lipophilicity), electronic (e.g., dipole moment), and topological (e.g., molecular connectivity indices). chem-soc.sijournalcra.com

Model Generation: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that links the descriptors to the biological activity. frontiersin.org For instance, a QSAR model for antifungal benzimidazoles found that lipophilicity (logP) and dipole moment were key descriptors governing their activity. chem-soc.si

Validation: The predictive power of the QSAR model is rigorously tested using techniques like leave-one-out cross-validation (q²) and validation with an external test set of compounds (r²_pred). nih.govnih.gov A statistically robust model would have high values for q² and r²_pred. researchgate.net

For this compound analogs, a QSAR model could reveal that specific substitutions on the aromatic ring or modifications to the amine group are critical for activity. The model would provide a theoretical framework to guide the synthesis of new derivatives with potentially enhanced potency. core.ac.uk

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide detailed insights into the movement of atoms and molecules over time, offering a dynamic view of ligand-target complexes. nih.gov For this compound, MD simulations can be used to assess the stability of its complex with a target protein and to analyze its conformational behavior in a simulated biological environment. dntb.gov.uapsu.edu

A typical MD simulation study involves placing the docked ligand-protein complex in a water box with ions to mimic physiological conditions. The simulation then calculates the forces on each atom and tracks their movements over a set period (e.g., nanoseconds). nih.gov Key analyses from these simulations include:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein backbone or ligand atoms from their initial position over time. github.io A stable RMSD plot that plateaus suggests that the complex has reached equilibrium and is stable. nih.govplos.org

Root Mean Square Fluctuation (RMSF): This analysis identifies the flexibility of individual amino acid residues in the protein. github.iomdanalysis.org Residues that interact with the ligand are expected to show lower fluctuation, indicating a stable binding interaction. plos.orgnih.gov

The presence of the fluorine atom makes MD simulations particularly valuable. Fluorine can influence the hydration shell around the ligand and modulate protein-water hydrogen bond networks, which can be critical for binding affinity. fu-berlin.de MD simulations can reveal how the 5-fluoro substituent stabilizes or destabilizes the ligand within the binding pocket by observing its interactions with surrounding water molecules and protein residues. chemrxiv.org

In silico Prediction of Pharmacological and ADME Properties (excluding clinical/safety-related predictions)

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, helping to identify potential liabilities early in the discovery process. nih.govfrontiersin.org These predictions are based on the molecule's structure and physicochemical properties. ijrps.com

For this compound, various ADME parameters and drug-likeness filters can be computationally estimated. nih.govresearchgate.net These rules help assess the potential for a compound to be developed into an orally available drug.

Table 1: Predicted Physicochemical and ADME Properties for this compound

| Property | Predicted Value/Range | Significance |

| Physicochemical Properties | ||

| Molecular Weight ( g/mol ) | ~219.66 (for HCl salt) | Falls within the typical range for small molecule drugs (<500). |

| LogP (Octanol/Water Partition) | 1.5 - 2.5 | Indicates moderate lipophilicity, which is favorable for membrane permeability. chem-soc.si |

| Topological Polar Surface Area (TPSA) | ~38.3 Ų | Suggests good potential for oral absorption and cell permeability. |

| Hydrogen Bond Donors | 2 (from -NH₃⁺) | Complies with Lipinski's Rule of Five (≤5). nih.gov |

| Hydrogen Bond Acceptors | 2 (O, F) | Complies with Lipinski's Rule of Five (≤10). nih.gov |

| Pharmacokinetic Predictions | ||

| Water Solubility | Moderately Soluble | The hydrochloride salt form generally improves aqueous solubility. |

| Gastrointestinal (GI) Absorption | High | Predicted based on favorable physicochemical properties. mdpi.com |

| Blood-Brain Barrier (BBB) Permeation | Likely to cross | Small, moderately lipophilic molecules often show CNS penetration. ijrps.com |

Note: These values are estimations based on computational models and standard chemical structure analysis. Actual experimental values may vary.

These in silico predictions suggest that this compound possesses favorable drug-like properties. The fluorine substitution can enhance metabolic stability and membrane permeability, which are desirable characteristics for a drug candidate. mdpi.commdpi.com

De Novo Design and Virtual Screening of Novel Analogs

Computational chemistry offers powerful tools for the discovery of new molecules through virtual screening and de novo design. These methods can be applied to the this compound scaffold to identify novel analogs with potentially improved activity or properties.

Virtual Screening: This process involves searching large chemical libraries for molecules that are likely to bind to a specific target. nih.gov

Ligand-Based Virtual Screening (LBVS): If the target is unknown, the structure of this compound itself can be used as a template. The search would identify molecules with similar 2D fingerprints or 3D shapes (pharmacophores). researchgate.net A pharmacophore model would define essential features like the locations of the amine, the aromatic ring, and the fluorine atom. nih.gov

Structure-Based Virtual Screening (SBVS): If a target structure is known, a library of compounds can be docked into the binding site, and the top-scoring hits are selected for further evaluation. nih.gov

De Novo Design: This approach involves building novel molecules from scratch or by modifying an existing scaffold. Computational programs can suggest modifications to the this compound core by adding, removing, or replacing functional groups. For example, structure-activity relationship (SAR) analysis from a virtual screening campaign might suggest that adding a substituent at the 7-position of the chroman ring could enhance potency by forming an additional hydrogen bond. acs.org These new, virtually designed analogs can then be assessed for their predicted binding affinity and ADME properties before being selected for chemical synthesis.

These computational strategies accelerate the drug discovery cycle by prioritizing the synthesis of compounds with the highest probability of success, saving significant time and resources.

Advanced Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 5-Fluorochroman-4-amine (B3045098) hydrochloride. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of 5-Fluorochroman-4-amine hydrochloride, providing precise information about the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR: Proton NMR (¹H NMR) is used to identify the number and environment of hydrogen atoms. The chemical shifts in the ¹H NMR spectrum of amine hydrochlorides typically show protons attached to nitrogen at around 1.5–2.0 ppm. Aromatic protons can be observed in the range of 6.0–8.5 ppm. orgchemboulder.com

¹³C NMR: Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of the molecule. The chemical shifts for carbons in chloroalkanes are typically found between 25 and 50 ppm, while carbons in ethers are observed in the 50 to 90 ppm range. Aromatic carbons generally resonate between 100 and 150 ppm.

¹⁹F NMR: Given the presence of a fluorine atom, fluorine-19 NMR (¹⁹F NMR) is a highly specific and sensitive technique for characterizing this compound. The chemical shift of the fluorine atom provides a unique signature of its electronic environment. Studies on various fluorinated pharmaceuticals have demonstrated the utility of ¹⁹F NMR for both identification and quantification. nih.govdiva-portal.org

Table 1: Representative NMR Data for Aminochroman Derivatives

| Nucleus | Chemical Shift (ppm) Range | Structural Assignment |

| ¹H | 1.5 - 2.5 | Protons on the chroman ring adjacent to the amine |

| ¹H | 3.5 - 4.5 | Protons on the chroman ring adjacent to the ether oxygen |

| ¹H | 6.5 - 7.5 | Aromatic protons |

| ¹³C | 20 - 40 | Aliphatic carbons in the chroman ring |

| ¹³C | 60 - 70 | Aliphatic carbon adjacent to the ether oxygen |

| ¹³C | 110 - 160 | Aromatic carbons |

| ¹⁹F | -110 to -140 | Aromatic fluorine |

Note: The exact chemical shifts for this compound may vary depending on the solvent and other experimental conditions. The data presented is a general representation for similar structures.

Mass Spectrometry (MS) and High-Resolution MS

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound. In mass spectrometry, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the mass with very high accuracy, allowing for the calculation of the elemental formula. The fragmentation pattern observed in the mass spectrum can also provide valuable information about the structure of the molecule. For instance, the analysis of amantadine (B194251) hydrochloride has shown the loss of the hydrochloric acid component and subsequent fragmentation of the parent molecule. nih.gov

Chromatographic Methods